1-cyclopropyl-N-methylazetidin-3-amine
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Overview
Description
1-cyclopropyl-N-methylazetidin-3-amine is a chemical compound with the molecular formula C₇H₁₄N₂ It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-N-methylazetidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with N-methylazetidin-3-one in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran or dichloromethane, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, ensuring the compound meets industry standards for purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-N-methylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions to prevent side reactions.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-cyclopropyl-N-methylazetidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-N-methylazetidin-3-amine dihydrochloride: A salt form of the compound with similar properties but different solubility and stability characteristics.
N-cyclopropyl-1-methylazetidin-3-amine: A closely related compound with slight variations in its chemical structure and reactivity.
Uniqueness
This compound stands out due to its unique cyclopropyl and azetidine ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-cyclopropyl-N-methylazetidin-3-amine |
InChI |
InChI=1S/C7H14N2/c1-8-6-4-9(5-6)7-2-3-7/h6-8H,2-5H2,1H3 |
InChI Key |
CRZYWCXUCWKXAU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C2CC2 |
Origin of Product |
United States |
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